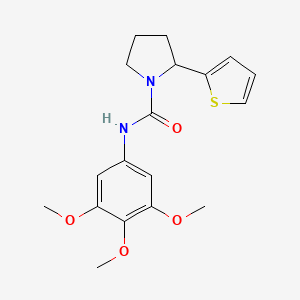
4-chloro-3-nitro-N-(3-nitrophenyl)benzamide
Vue d'ensemble
Description
4-chloro-3-nitro-N-(3-nitrophenyl)benzamide, also known as CNB, is a chemical compound that has been widely used in scientific research. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
4-chloro-3-nitro-N-(3-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide is its high purity and stability, which makes it ideal for use in scientific research. 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells and improving cognitive function. However, one of the limitations of 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide. One area of research is the development of new analogs of 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide that have improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the mechanism of action of 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide needs to be further elucidated to fully understand its potential applications.
Applications De Recherche Scientifique
4-chloro-3-nitro-N-(3-nitrophenyl)benzamide has been extensively used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-chloro-3-nitro-N-(3-nitrophenyl)benzamide has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-11-5-4-8(6-12(11)17(21)22)13(18)15-9-2-1-3-10(7-9)16(19)20/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXIRQLRPMGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-(3-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-imino-6-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4758516.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4758519.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4758526.png)
![N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4758534.png)


![7-benzyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4758574.png)
![diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4758583.png)


![10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B4758600.png)


![methyl (5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4758620.png)